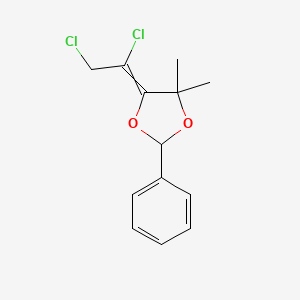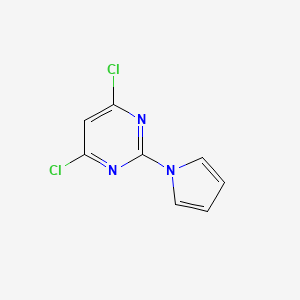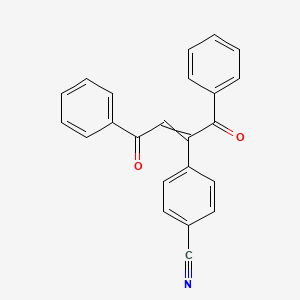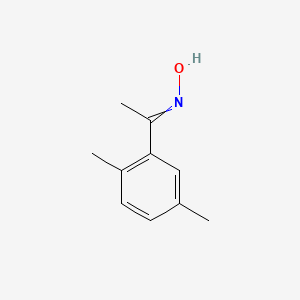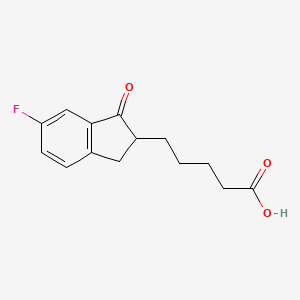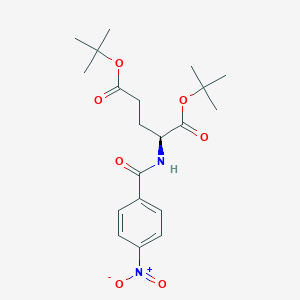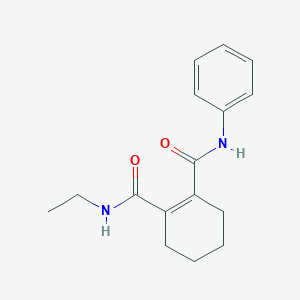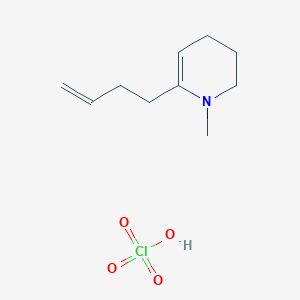
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid is a chemical compound that combines a pyridine derivative with perchloric acid. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine include other pyridine derivatives and perchloric acid complexes. Examples include:
- 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-3,4-dihydro-2H-pyridine
- Pyridinium salts
Uniqueness
The uniqueness of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine lies in its specific chemical structure, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
89862-90-8 |
|---|---|
Fórmula molecular |
C10H18ClNO4 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid |
InChI |
InChI=1S/C10H17N.ClHO4/c1-3-4-7-10-8-5-6-9-11(10)2;2-1(3,4)5/h3,8H,1,4-7,9H2,2H3;(H,2,3,4,5) |
Clave InChI |
ZJLSATFJNOQSLZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC=C1CCC=C.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


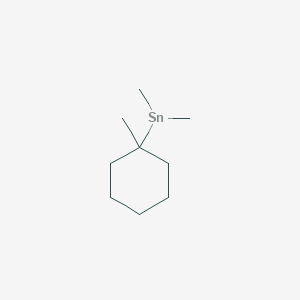

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
